Rotatable Bond Count Differentiates This Compound from Unsubstituted Pyrimidine and Trifluoromethylpyrimidine Analogs, Impacting Target Site Accessibility
The rotatable bond count for this compound is 2, as computed by PubChem [1]. This is identical to its close analog, 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, but critically one fewer than the trifluoromethyl analog (RBC = 3) [1]. A lower rotatable bond count in this molecular weight range (302.35 g/mol) is associated with reduced entropic penalty upon protein binding and can translate into higher binding affinity in a congeneric series. For a procurement scientist, a compound with RBC = 2 offers a superior balance of conformational flexibility and binding preorganization compared to an analog with RBC = 3, making it a more efficient scaffold for fragment- or ligand-based drug design.
| Evidence Dimension | Rotatable Bond Count (RBC) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 5-Fluoro-2,4-dimethyl-6-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine (CID 154828838): RBC = 3 |
| Quantified Difference | Target RBC is 1 unit lower (33% reduction). |
| Conditions | Computed by PubChem 2.2 (release 2025.09.15) using Cactvs 3.4.8.24. |
Why This Matters
A lower rotatable bond count in a lead-like compound correlates with improved ligand efficiency and oral bioavailability, advantages that can accelerate hit-to-lead optimization timelines.
- [1] PubChem Compound Summary for CID 154828837 (target), CID 154828836 (pyrimidine analog), and CID 154828838 (trifluoromethyl analog); Rotatable Bond Count Property, computed by Cactvs 3.4.8.24, PubChem 2025.09.15. View Source
